Phenethyl Ferulate
CAS No.: 71835-85-3
Cat. No.: VC20759225
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71835-85-3 |
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Molecular Formula | C18H18O4 |
Molecular Weight | 298.3 g/mol |
IUPAC Name | 2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ |
Standard InChI Key | CZQNYPBIOHVQQN-CSKARUKUSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O |
SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Phenethyl ferulate is a bioactive phenolic ester derivative of ferulic acid, characterized by its anti-inflammatory and antioxidant properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Below is a detailed analysis of its chemical profile, biological activities, and research findings.
Structural Features
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Core Structure: Combines a phenethyl group with ferulic acid (3-methoxy-4-hydroxycinnamic acid) via an ester bond.
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Stereochemistry: Trans configuration (E-isomer) confirmed by NMR and LCMS analyses .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Exact Mass | 298.121 Da | |
PSA (Polar Surface Area) | 55.76 Ų | |
LogP (Partition Coeff.) | 3.199 | |
Appearance | White to off-white solid | |
Storage Conditions | 4°C, sealed, away from light/moisture |
Pharmacological Activities
Anti-Inflammatory Mechanisms
Phenethyl ferulate inhibits inflammatory pathways in macrophages by:
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Suppressing NF-κB Signaling: Reduces phosphorylation of IκBα and nuclear translocation of NF-κB p65, lowering TNF-α, IL-6, and IL-1β production .
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Modulating MAPK/Akt Pathways: Attenuates phosphorylation of ERK, JNK, p38, and Akt, critical for cytokine synthesis .
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Reducing Prostaglandin E2 (PGE2): Inhibits COX-2 and iNOS expression in LPS-stimulated RAW 264.7 cells .
Antioxidant Effects
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Nrf2/HO-1 Activation: Enhances nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, boosting heme oxygenase-1 (HO-1) expression to scavenge ROS .
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ROS Scavenging: Decreases intracellular reactive oxygen species in oxidative stress models .
Synthesis and Natural Occurrence
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Synthetic Route: Produced via Steglich esterification of ferulic acid with phenethyl alcohol .
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Natural Sources: Identified in Hansenia species, propolis, and Notopterygii Rhizoma et Radix (traditional Chinese medicine) .
Research Applications
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Acute Lung Injury (ALI) Mitigation: Reduces leukocyte infiltration and MPO activity in murine models .
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Immune Disorder Therapy: Proposed as a candidate for inflammatory conditions like arthritis and sepsis .
Comparative Pharmacokinetics
Parameter | Phenethyl Ferulate | Ethyl Ferulate (Analog) |
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Bioavailability | Moderate (LogP 3.2) | Higher (LogP 2.8) |
Blood-Brain Barrier | Permeable | Permeable |
Anti-inflammatory Potency | Stronger IC₅₀ | Moderate |
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